
1-Ethynyl-1-(methylsulfanyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-1-(methylsulfanyl)cyclopropane is a chemical compound with the molecular formula C6H8S and a molecular weight of 112.2 g/mol It is characterized by the presence of a cyclopropane ring substituted with an ethynyl group and a methylsulfanyl group
Preparation Methods
The synthesis of 1-Ethynyl-1-(methylsulfanyl)cyclopropane typically involves the reaction of cyclopropylmethyl sulfide with acetylene under specific conditions. The reaction is carried out in the presence of a base, such as sodium amide, which facilitates the deprotonation of acetylene, allowing it to react with the cyclopropylmethyl sulfide to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethynyl-1-(methylsulfanyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or the methylsulfanyl group to a thiol.
Scientific Research Applications
1-Ethynyl-1-(methylsulfanyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-1-(methylsulfanyl)cyclopropane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the methylsulfanyl group can form hydrogen bonds or act as a nucleophile. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
1-Ethynyl-1-(methylsulfanyl)cyclopropane can be compared with similar compounds such as:
1-Ethynylcyclopropane: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
1-Methylsulfanylcyclopropane:
Cyclopropylmethyl sulfide: The parent compound, which lacks both the ethynyl and cyclopropane ring, leading to distinct chemical behavior.
Properties
Molecular Formula |
C6H8S |
|---|---|
Molecular Weight |
112.19 g/mol |
IUPAC Name |
1-ethynyl-1-methylsulfanylcyclopropane |
InChI |
InChI=1S/C6H8S/c1-3-6(7-2)4-5-6/h1H,4-5H2,2H3 |
InChI Key |
CLWMJIMPXKPCJT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanol](/img/structure/B13509034.png)
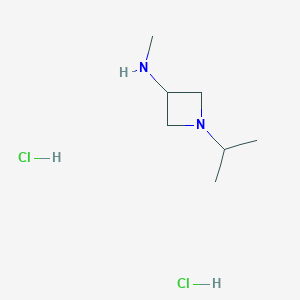
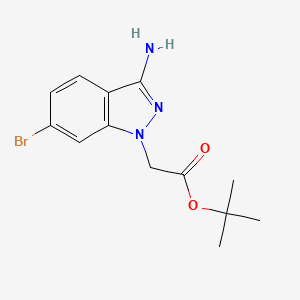
![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride](/img/structure/B13509054.png)
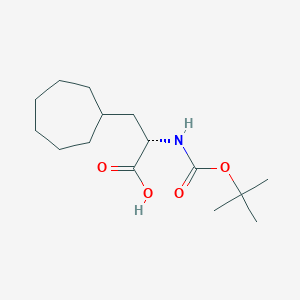
![5-Azaspiro[3.5]nonan-9-one](/img/structure/B13509065.png)
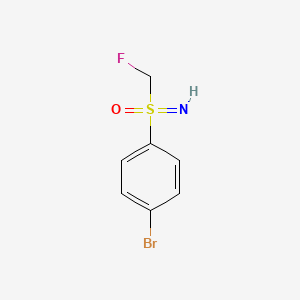
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B13509089.png)
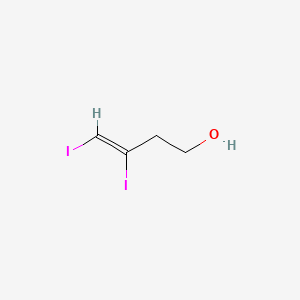
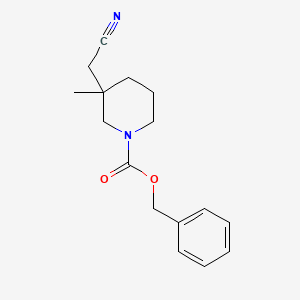


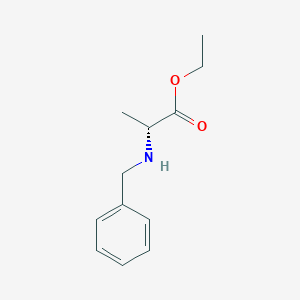
![5-[3-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B13509136.png)
